molecular formula C13H16N4OS B2792300 2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034485-68-0

2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2792300
CAS No.: 2034485-68-0
M. Wt: 276.36
InChI Key: KRBCIMFBLSIMDG-UHFFFAOYSA-N
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Description

2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034485-68-0) is a chemical compound with the molecular formula C13H16N4OS and a molecular weight of 276.36 g/mol . This benzimidazole derivative features a tetrahydro-benzimidazole core, a structure of high interest in medicinal chemistry. Benzimidazole-based compounds are extensively investigated for their diverse biological activities and their ability to interact with enzymes and DNA . For instance, certain 1H -benzo[d]imidazole (BBZ) derivatives have been identified as potent DNA minor groove-binding ligands and highly selective inhibitors of specific kinases, such as CK1δ and CK1ε, which are implicated in cancer and neurodegenerative diseases . Other research explores similar compounds as potential anticancer agents that inhibit topoisomerase I and induce G2/M cell cycle arrest . This makes the benzimidazole scaffold a valuable template for developing new therapeutic agents and biochemical probes. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-7-5-12(19-17-7)16-13(18)9-3-4-10-11(6-9)15-8(2)14-10/h5,9H,3-4,6H2,1-2H3,(H,14,15)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBCIMFBLSIMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2CCC3=C(C2)NC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Research indicates that derivatives of isothiazole compounds exhibit significant antibacterial and antifungal properties. The presence of the isothiazole moiety enhances the compound's ability to disrupt microbial cell functions, making it a candidate for treating infections caused by resistant strains of bacteria and fungi .

Anticancer Properties
Studies have shown that compounds similar to 2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide may possess anticancer properties. The mechanism involves the inhibition of specific cancer cell proliferation pathways. Research into structure-activity relationships (SAR) has identified key functionalities that contribute to cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects
There is emerging evidence suggesting that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease .

Agrochemical Applications

Pesticide Development
The compound's structural characteristics make it a suitable candidate for developing new agrochemicals. Its efficacy against plant pathogens can be explored to formulate novel pesticides that are less harmful to non-target organisms while maintaining high effectiveness against pests .

Herbicide Activity
Research into related compounds has indicated potential herbicidal activity. The ability to inhibit specific biochemical pathways in plants can lead to the development of selective herbicides that target invasive species without affecting crop yield .

Material Science Applications

Polymer Additives
In material science, the incorporation of this compound into polymer matrices can enhance the thermal and mechanical properties of materials. Its ability to act as a stabilizer or modifier could lead to improved performance in various applications ranging from packaging materials to automotive components .

Coatings and Sealants
The compound's chemical stability and resistance to degradation make it an ideal candidate for use in coatings and sealants. Its application could improve the longevity and durability of products exposed to harsh environmental conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of isothiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating strong potential for clinical applications .

Case Study 2: Anti-Cancer Activity

In vitro studies on cancer cell lines revealed that certain derivatives led to a substantial reduction in cell viability. The mechanism was linked to apoptosis induction through mitochondrial pathways. This opens avenues for further research into targeted cancer therapies utilizing this compound .

Mechanism of Action

The mechanism by which 2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's interaction with these targets can modulate their activity, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents/Modifications Pharmacological Data (LD₅₀) References
2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (Target) Tetrahydrobenzimidazole 2-methyl, 5-carboxamide-3-methylisothiazol-5-yl Not reported
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2 Tetrahydrobenzimidazole Tosyl, vinyl Not reported
(S)-N-((R)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide Pyrroloimidazole Triazole, o-tolyl LD₅₀: 1152 mg/kg
Thiazol-5-ylmethyl derivatives (e.g., from Pharmacopeial Forum) Oxazolidine/Thiazole Benzyl, isopropyl, methylurea Not reported

Key Observations:

Core Structure Differences :

  • The target compound utilizes a tetrahydrobenzimidazole core, contrasting with the pyrroloimidazole in ’s compound . Benzannulated systems like tetrahydrobenzimidazole often exhibit enhanced aromatic interactions in biological targets compared to smaller heterocycles.
  • Thiazole derivatives in –3 employ oxazolidine or ureido linkages, prioritizing conformational rigidity over planar aromaticity .

Substituent Effects: The 3-methylisothiazol-5-yl group in the target compound differs from the triazole moiety in ’s analog. Tosyl and vinyl groups in ’s compound serve as synthetic intermediates, whereas the target’s carboxamide linkage suggests a focus on hydrogen-bonding interactions .

Data for the target compound remain uncharacterized, necessitating further profiling .

Pharmacological Potential

  • Tetrahydrobenzimidazoles: Known for kinase inhibition (e.g., RAF, CDK), suggesting the target compound may share similar mechanisms .
  • Thiazole/Oxazolidine Systems : Exhibit antimicrobial and anti-inflammatory activity, though the target’s isothiazole group may confer distinct selectivity .
  • Triazole-Containing Analogs : Demonstrate antiviral properties, underscoring the role of heterocycle choice in therapeutic targeting .

Biological Activity

2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several key steps in organic chemistry. The compound is characterized by its unique structure, which combines a benzimidazole core with a methylisothiazole moiety. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing isothiazole and benzimidazole structures. For instance, derivatives of similar compounds have shown significant activity against various bacterial strains:

CompoundBacterial StrainMIC (µM)MBC (µM)
1E. coli26.352.6
2B. cereus40.581.0
3P. aeruginosa378.5757.0

These results suggest that modifications in the chemical structure can enhance antimicrobial potency .

Antiurease Activity

The compound's potential as an antiurease agent has also been investigated. In studies evaluating similar imidazole derivatives, compounds exhibited varying degrees of inhibition against urease enzymes:

Sample CodeInhibition (%) at 0.5 mMIC50 (µM)
4a76.4447.53
4b76.5447.64
4c92.5811.35

The most potent compound demonstrated an IC50 value significantly lower than that of standard inhibitors, indicating promising antiurease activity .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The structural features allow for interaction with active sites of enzymes such as urease and various bacterial targets.
  • Antioxidant Properties : Similar compounds have been noted for their ability to scavenge free radicals, contributing to their overall biological efficacy .

Case Studies

A notable case study involved the evaluation of similar compounds against resistant bacterial strains such as MRSA and Pseudomonas aeruginosa. These studies revealed that certain derivatives exhibited higher potency compared to traditional antibiotics, suggesting a potential role in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step procedures, starting with the formation of the tetrahydrobenzimidazole core. A common approach includes cyclization of substituted cyclohexanone derivatives with thiourea or urea under acidic conditions to form the imidazole ring . Subsequent coupling with 3-methylisothiazol-5-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt) yields the target compound. Key intermediates include methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate, which is structurally analogous to intermediates in related carboxamide syntheses .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming the connectivity of the tetrahydrobenzimidazole and isothiazole rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carboxamide C=O stretch (~1650 cm⁻¹). X-ray crystallography, though less common due to solubility challenges, provides definitive bond-length and angle data for crystalline derivatives .

Q. What preliminary biological screening assays are recommended for assessing its bioactivity?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selective toxicity .
  • Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases or proteases, given the compound’s heterocyclic motifs .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction outcomes for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energy barriers in key steps like ring cyclization . Machine learning (ML) algorithms trained on reaction databases can predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing conditions with high predicted yields .

Q. What experimental design strategies (e.g., DoE) are effective in resolving contradictions between observed and theoretical bioactivity data?

  • Methodological Answer : Design of Experiments (DoE) with factorial or response surface methodologies isolates variables causing discrepancies. For instance:

  • Variables : pH, incubation time, and concentration.
  • Response : Bioactivity (IC₅₀).
    A central composite design (CCD) identifies interactions between variables, while ANOVA determines statistical significance. Contradictions in antimicrobial activity (e.g., pH-dependent efficacy) can be resolved by modeling these interactions .

Q. How do structural modifications to the isothiazole or tetrahydrobenzimidazole moieties impact bioactivity?

  • Methodological Answer : Comparative studies using analogs with substitutions (e.g., halogens on isothiazole or methyl groups on benzimidazole) reveal structure-activity relationships (SAR). For example:

ModificationBioactivity TrendReference
3-Methyl → 3-Chloro (isothiazole)↑ Antimicrobial, ↓ Solubility
Tetrahydro → Fully aromatic (benzimidazole)↓ Cytotoxicity, ↑ Kinase inhibition
Synthesis of analogs followed by bioassays and molecular docking (e.g., AutoDock Vina) validates hypothesized binding modes .

Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to purified enzymes .
  • Cryo-EM/X-ray Crystallography : Resolves 3D structures of compound-enzyme complexes, highlighting key residues (e.g., hydrogen bonds with carboxamide) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate entropic vs. enthalpic drivers .

Methodological Notes

  • Data Contradictions : Discrepancies in bioactivity (e.g., varying IC₅₀ across studies) often arise from assay conditions (pH, cell line variability). Standardize protocols using guidelines like CLSI for antimicrobial tests .
  • Reaction Optimization : Ultrasound-assisted synthesis (20–40 kHz) improves yields by 15–20% compared to conventional heating, as shown in analogous thiadiazole-carboxamide syntheses .

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